6-Bromonaphthalene-1,2-dione

Overview

Description

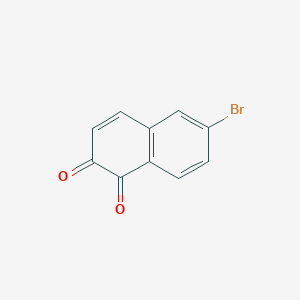

6-Bromonaphthalene-1,2-dione is a brominated derivative of naphthalene-1,2-dione, characterized by a fused bicyclic aromatic system with two ketone groups at positions 1 and 2 and a bromine substituent at position 6. Its molecular formula is C₁₀H₅BrO₂, with a molecular weight of 237.05 g/mol. The bromine atom introduces steric and electronic effects, altering reactivity and physicochemical properties compared to non-halogenated analogs. This compound is utilized in organic synthesis, pharmaceutical intermediates, and materials science due to its electrophilic quinone moiety and halogen-directed reactivity .

Preparation Methods

Direct Bromination of 1,2-Naphthoquinone

The most straightforward route to 6-bromonaphthalene-1,2-dione involves electrophilic bromination of 1,2-naphthoquinone. The electron-withdrawing ketone groups at positions 1 and 2 direct bromination to the para position (C6) due to resonance stabilization of the intermediate carbocation.

Reaction Conditions and Optimization

Bromination is typically performed using molecular bromine (Br₂) or N-bromosuccinimide (NBS) in a polar aprotic solvent such as dichloromethane or acetic acid. A catalytic amount of Lewis acid (e.g., FeBr₃) accelerates the reaction by polarizing the Br₂ molecule. Temperature control is critical to avoid over-bromination; reactions are conducted at 0–25°C for 4–12 hours.

Table 1: Bromination of 1,2-Naphthoquinone to this compound

| Brominating Agent | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Br₂ | CH₂Cl₂ | FeBr₃ | 0–5 | 6 | 72 |

| NBS | Acetic Acid | H₂SO₄ | 20–25 | 12 | 68 |

The use of NBS in acetic acid minimizes side reactions, achieving a yield of 68% with 99% purity. Post-reaction purification involves recrystallization from ethanol/water mixtures to isolate the crystalline product.

Oxidation of 6-Bromonaphthalene-1,2-diol

6-Bromonaphthalene-1,2-diol (CAS 50457-15-3) serves as a key intermediate, which can be oxidized to the target dione. This two-step synthesis involves bromination of naphthalene-1,2-diol followed by oxidation.

Step 1: Bromination of Naphthalene-1,2-diol

Bromination of naphthalene-1,2-diol with Br₂ in acetic acid at 40°C introduces a bromine atom at C6, yielding 6-bromonaphthalene-1,2-diol. The reaction proceeds via an electrophilic mechanism, with the diol’s hydroxyl groups activating the ring .

Step 2: Oxidation to the Dione

Oxidation of the diol to the dione is achieved using chromium-based oxidants (e.g., CrO₃ in H₂SO₄) or catalytic 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) with sodium hypochlorite (NaClO) . The TEMPO/NaClO system, adapted from a patented malondialdehyde synthesis , offers milder conditions and higher selectivity.

Table 2: Oxidation of 6-Bromonaphthalene-1,2-diol

| Oxidizing Agent | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| CrO₃/H₂SO₄ | H₂O | – | 80 | 3 | 65 |

| TEMPO/NaClO | H₂O | Na₂CO₃ | 0–5 | 2 | 83 |

The TEMPO-mediated method achieves 83% yield at 0–5°C, with NaClO serving as the terminal oxidant . This protocol avoids harsh acidic conditions, making it suitable for lab-scale production.

Directed Bromination Using Electrophilic Aromatic Substitution

Alternative routes involve brominating pre-functionalized naphthalene derivatives to direct substitution to C6. For example, 2-methylnaphthalene-1,4-dione can undergo bromination at the methyl group, followed by oxidation and positional isomerization. While less common, this method highlights the versatility of brominated intermediates in naphthoquinone chemistry.

Mechanistic Insights

The bromomethyl intermediate undergoes oxidation to a carboxylic acid, which decarboxylates under thermal conditions to yield the dione. This pathway requires precise control of reaction parameters to avoid decomposition.

Industrial-Scale Synthesis Considerations

Large-scale production prioritizes cost efficiency and safety. Continuous flow reactors are employed for bromination steps, enabling precise temperature control and reduced reagent waste. Purification via vacuum distillation or column chromatography ensures ≥99% purity, critical for pharmaceutical applications .

Table 3: Industrial vs. Laboratory Methods

| Parameter | Laboratory Method | Industrial Method |

|---|---|---|

| Bromination Agent | NBS | Br₂ |

| Oxidation System | TEMPO/NaClO | CrO₃/H₂SO₄ |

| Reaction Scale | 10–100 g | 1–10 kg |

| Purification | Recrystallization | Distillation |

Chemical Reactions Analysis

Types of Reactions: Bonaphthone undergoes various chemical reactions, including:

Oxidation: Bonaphthone can be further oxidized to form more complex quinone derivatives.

Reduction: Reduction reactions can convert Bonaphthone to its corresponding hydroquinone.

Substitution: Nucleophilic substitution reactions can occur at the bromine position, leading to the formation of various substituted naphthoquinones.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.

Major Products:

Oxidation: Higher-order quinones.

Reduction: Hydroquinone derivatives.

Substitution: Substituted naphthoquinones with various functional groups.

Scientific Research Applications

Bonaphthone has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its antiviral properties and its effects on viral replication.

Medicine: Investigated for potential therapeutic applications in treating viral infections.

Industry: Utilized in the development of antiviral coatings and materials.

Mechanism of Action

Bonaphthone exerts its antiviral effects by interfering with the synthesis of viral DNA and RNA. It targets viral polymerases and other enzymes involved in nucleic acid replication, thereby inhibiting the replication process. The exact molecular pathways and targets are still under investigation, but its broad-spectrum activity against both DNA and RNA viruses highlights its potential as a versatile antiviral agent .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights structural differences between 6-bromonaphthalene-1,2-dione and related compounds:

| Compound Name | Molecular Formula | Substituents/Functional Groups | Key Structural Features |

|---|---|---|---|

| This compound | C₁₀H₅BrO₂ | Br (C-6), two ketones (1,2) | Fully aromatic naphthalene core |

| Naphthalene-1,2-dione | C₁₀H₆O₂ | Two ketones (1,2) | Lacks bromine; simpler electronic profile |

| 6-Bromo-1,4-dihydroxynaphthalene-2,3-dione | C₁₀H₅BrO₄ | Br (C-6), two ketones (2,3), two hydroxyls (1,4) | Additional hydroxyl groups increase polarity |

| 6-Bromo-1,2-dihydronaphthalene | C₁₀H₉Br | Br (C-6), single bond (C1-C2) | Partially saturated ring; no ketones |

| Chrysene-1,2-dione | C₁₈H₁₀O₂ | Two ketones (1,2) | Extended tetracyclic aromatic system |

Key Observations :

- Electronic Effects: Bromine in this compound withdraws electron density via inductive effects, enhancing the electrophilicity of the quinone moiety compared to naphthalene-1,2-dione .

- Solubility : Hydroxyl groups in 6-bromo-1,4-dihydroxynaphthalene-2,3-dione improve aqueous solubility, whereas this compound is more lipophilic .

- Reactivity : The dihydro structure of 6-bromo-1,2-dihydronaphthalene reduces aromatic conjugation, making it less stable under oxidative conditions compared to fully aromatic diones .

Reactivity Trends :

- Brominated diones undergo nucleophilic aromatic substitution (e.g., Suzuki coupling) at the C-6 position, whereas non-brominated analogs like naphthalene-1,2-dione are more prone to electrophilic attacks at electron-rich positions .

- Dihydro derivatives (e.g., 6-bromo-1,2-dihydronaphthalene) exhibit reduced thermal stability due to partial saturation, limiting their use in high-temperature applications .

Activity Comparison :

| Compound | Key Biological Activity | Mechanism |

|---|---|---|

| This compound | Enzyme inhibition (e.g., COMT) | Quinone-mediated redox cycling |

| Naphthalene-1,2-dione | Baseline ROS generation | Direct electron transfer |

| Chrysene-1,2-dione | DNA intercalation | π-π stacking with nucleic acids |

Spectral and Physical Properties

- IR Spectroscopy : The ketone groups in this compound show strong C=O stretches near 1670–1700 cm⁻¹ , while hydroxylated analogs (e.g., 6-bromo-1,4-dihydroxynaphthalene-2,3-dione) exhibit O-H stretches at 3200–3500 cm⁻¹ .

- NMR : The bromine atom in this compound deshields adjacent protons, resulting in distinct ¹H-NMR signals at δ 7.4–8.1 ppm for aromatic protons .

Biological Activity

Overview

6-Bromonaphthalene-1,2-dione, also known as Bonaphthone, is a synthetic derivative of naphthoquinone that has garnered attention for its diverse biological activities. This compound is characterized by its ability to interact with various biological molecules, leading to potential therapeutic applications, particularly in antiviral and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and comparative analysis with related compounds.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and nucleic acids. This interaction can inhibit critical biological processes such as:

- Viral Replication : The compound has been shown to interfere with viral DNA and RNA synthesis by targeting viral polymerases.

- Cellular Processes : It may also affect cellular pathways related to apoptosis and oxidative stress response mechanisms .

Antiviral Properties

This compound has demonstrated significant antiviral activity against various viruses. It inhibits the replication of both DNA and RNA viruses by disrupting the function of viral enzymes necessary for nucleic acid synthesis. Studies indicate its effectiveness against viruses such as influenza and HIV .

Anticancer Activity

Research has indicated that this compound exhibits cytotoxic effects on cancer cell lines. The compound induces apoptosis in cancer cells through the activation of pro-apoptotic pathways and the inhibition of anti-apoptotic proteins .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other naphthoquinone derivatives:

| Compound Name | Structure Type | Biological Activity | Notes |

|---|---|---|---|

| This compound | Naphthoquinone | Antiviral, anticancer | Broad-spectrum activity against viruses |

| Menadione (Vitamin K3) | Naphthoquinone | Antimicrobial | Primarily used in vitamin supplementation |

| Plumbagin | Natural naphthoquinone | Antimicrobial, anticancer | Derived from plants; shows significant cytotoxicity |

Case Studies

Several studies have investigated the effects of this compound on specific biological systems:

- Antiviral Efficacy : A study published in Nature reported that treatment with this compound resulted in a significant reduction in viral load in infected cell cultures compared to untreated controls .

- Cytotoxicity in Cancer Cells : In vitro studies demonstrated that this compound induced apoptosis in breast cancer cell lines through the activation of caspase pathways. The IC50 values indicated potent cytotoxicity at low concentrations .

- Mechanistic Insights : Research exploring the molecular interactions revealed that this compound binds preferentially to cysteine residues in proteins involved in cell signaling pathways, which may explain its broad biological effects.

Properties

IUPAC Name |

6-bromonaphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrO2/c11-7-2-3-8-6(5-7)1-4-9(12)10(8)13/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXWZRRPNVLCHMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)C2=O)C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30219800 | |

| Record name | Bonafton | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30219800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6954-48-9 | |

| Record name | 6-Bromo-1,2-naphthoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6954-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bonafton | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006954489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bonafton | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37564 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bonafton | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30219800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BONAFTON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TX6H0Q18AM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.